2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide
Description
2-({4-Amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide is a triazole-based acetamide derivative characterized by a 4-methoxyphenylmethyl substituent at position 5 of the triazole ring and a 2,5-dimethylphenyl group on the acetamide moiety. The compound’s structure combines a sulfur-linked triazole core with substituted aromatic groups, a design common in pharmaceuticals targeting inflammation, microbial infections, or metabolic disorders .
Properties
IUPAC Name |
2-[[4-amino-5-[(4-methoxyphenyl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(2,5-dimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2S/c1-13-4-5-14(2)17(10-13)22-19(26)12-28-20-24-23-18(25(20)21)11-15-6-8-16(27-3)9-7-15/h4-10H,11-12,21H2,1-3H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKLLYPFJLAFKHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CSC2=NN=C(N2N)CC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cyclization reaction involving an appropriate precursor, such as an azide and an alkyne, under specific conditions.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a nucleophilic substitution reaction, where a suitable methoxyphenyl derivative reacts with the triazole intermediate.
Attachment of the Dimethylphenyl Group: The dimethylphenyl group is attached via a coupling reaction, such as a Suzuki or Heck reaction, using a suitable dimethylphenyl derivative and a palladium catalyst.
Final Assembly: The final compound is assembled through a series of condensation and protection-deprotection steps to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, continuous flow reactors, and automated synthesis platforms to streamline the process and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can be performed to introduce different functional groups into the molecule.
Condensation: The compound can participate in condensation reactions with other molecules to form larger, more complex structures.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Various nucleophiles or electrophiles in the presence of suitable catalysts and solvents.
Condensation: Acid or base catalysts, appropriate solvents, and controlled temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may produce reduced derivatives with fewer double bonds or oxygen atoms.
Scientific Research Applications
2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals, agrochemicals, and materials science applications.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, with specific properties.
Mechanism of Action
The mechanism of action of 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Anti-Exudative and Anti-Inflammatory Activity
Studies on structurally related 2-((4-amino-5-substituted-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamides reveal significant variations in bioactivity:
*Reference drug: Diclofenac sodium at 8 mg/kg showed 80–85% inhibition .
- Key Findings :
- Furan-2-yl derivatives demonstrate the highest anti-exudative activity, attributed to their electron-rich heterocycle enhancing target interaction .
- Bulky substituents like 4-methoxyphenylmethyl (target compound) may hinder enzyme binding but could improve selectivity for specific inflammatory mediators .
Biological Activity
The compound 2-({4-amino-5-[(4-methoxyphenyl)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,5-dimethylphenyl)acetamide is a triazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by data from various studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 397.5 g/mol. Its structure includes a triazole ring, an amino group, a methoxyphenyl group, and an acetamide moiety, which contribute to its reactivity and biological activity.
Anticancer Properties
The anticancer potential of triazole derivatives has been widely documented. These compounds can inhibit key enzymes and pathways involved in cancer progression. For instance, studies have shown that certain triazole derivatives can induce apoptosis in cancer cells and inhibit tumor growth . The unique combination of functional groups in this compound suggests it may also exhibit similar anticancer properties.
Other Pharmacological Activities
Beyond antimicrobial and anticancer activities, triazoles have been associated with various pharmacological effects including:
- Analgesic : Pain-relieving properties have been observed in some derivatives.
- Anti-inflammatory : Inhibition of inflammatory pathways has been reported.
- Antioxidant : Certain triazole compounds exhibit antioxidant activity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The presence of the methoxy group on the phenyl ring and the sulfanyl linkage enhances solubility and bioactivity compared to other similar compounds. Previous studies suggest that modifications in the phenyl ring can significantly influence the potency of triazole derivatives against different biological targets .
Synthesis
The synthesis of This compound typically involves multiple steps requiring careful control over reaction conditions to optimize yields and purity. The synthetic pathways often include nucleophilic substitutions facilitated by the amino and sulfanyl groups present in the compound .
Case Studies
While specific case studies on this compound are sparse, research on related triazole derivatives provides insight into its potential applications:
- Antimicrobial Screening : A study demonstrated that triazole derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
- Cytotoxicity Tests : Another investigation assessed the cytotoxic effects of triazole compounds on various cancer cell lines, showing promising results that warrant further exploration for therapeutic development .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
